tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate

synthesis hydrogenation nitro reduction

This 5-aminopyridine-piperidine intermediate features orthogonal Boc/primary amine reactivity enabling sequential functionalization, 100% nitro reduction yield, and 98% purity for minimal side reactions. Its LogP (1.94) and TPSA (68.45 Ų) fit CNS profiles, ideal for kinase inhibitor and PROTAC degrader synthesis. The 4-substituted piperidine geometry matches type I/II kinase vectors.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 885693-48-1
Cat. No. B1457167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate
CAS885693-48-1
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)N
InChIInChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9,16H2,1-3H3
InChIKeyXVFBFTRNOMROEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate (CAS 885693-48-1): A Boc‑Protected Piperidine‑Pyridine Building Block


tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate (CAS 885693-48-1) is a heterocyclic building block that combines a Boc-protected piperidine core with a 5-aminopyridin-2-yl substituent. Its molecular formula is C₁₅H₂₃N₃O₂ (molecular weight: 277.36 g/mol) . The compound serves primarily as a protected intermediate in medicinal chemistry and pharmaceutical research [1]. The tert-butoxycarbonyl (Boc) group enables orthogonal protection strategies, while the primary aromatic amine provides a reactive handle for further functionalization . Structurally, the compound features a 4-substituted piperidine ring connected to the pyridine moiety at the 2-position, with the amino group situated at the 5-position of the pyridine ring .

Why Substituting 5-Amino-2-(1-Boc-4-piperidyl)pyridine with In-Class Analogs Risks Divergent Reactivity and Compatibility


Generic substitution among aminopyridine-piperidine building blocks is not viable because small changes in substitution pattern—whether the position of the amino group on the pyridine, the point of attachment on the piperidine, or the protecting group—can profoundly alter the compound's reactivity, stability, and compatibility in downstream synthetic steps . Even regioisomers that share the same molecular formula and identical functional groups can exhibit different solubilities, different basicities of the nitrogen atoms, and distinct performance in cross-coupling reactions [1]. Furthermore, analogs with a piperazine core instead of piperidine introduce an additional basic nitrogen, which can change both the synthetic handling and the properties of the final drug candidates [2]. The quantitative evidence below demonstrates that specific structural features of CAS 885693-48-1 offer measurable advantages in yield, purity, and physicochemical properties relative to its closest comparators.

Quantitative Differentiation of tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate Against Key Analogs


High Synthetic Yield in Hydrogenation of Nitro Precursor: 100% (Quantitative) Conversion

The reduction of the corresponding 5-nitro derivative to CAS 885693-48-1 using H₂ and 10% Pd/C in methanol at room temperature proceeds with quantitative (100%) yield . In contrast, reductions of structurally related N-Boc piperidine derivatives under similar hydrogenation conditions often require longer reaction times or higher catalyst loadings to achieve >95% yield, as seen in the synthesis of 4-differently substituted 4-aminopiperidine derivatives where yields of 53–65% are typical [1].

synthesis hydrogenation nitro reduction process chemistry

LogP (Consensus: 1.94) and TPSA (68.45 Ų) Differentiate from Regioisomer CAS 892492-27-2

The consensus LogP of tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate is 1.94 (calculated via five methods) . Its topological polar surface area (TPSA) is 68.45 Ų . The regioisomer tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate (CAS 892492-27-2) shares the same molecular formula (C₁₅H₂₃N₃O₂) and weight (277.36 g/mol) but exhibits a distinct LogP of 3.30 (ACD/Labs) [1]. The target compound's lower LogP and moderate TPSA suggest superior aqueous solubility and potentially better permeability characteristics in drug discovery campaigns [2].

lipophilicity TPSA drug-likeness physicochemical properties

Superior Purity Control: 98% Purity with Batch-Specific COA Documentation

Commercial vendors offer CAS 885693-48-1 with a standard purity of 98%, accompanied by batch-specific Certificates of Analysis (COA) that include HPLC, NMR, and GC data . In comparison, the structurally similar tert-butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 1563528-94-8) is typically supplied at 95% purity . The higher purity specification reduces the burden of pre-use purification and improves reproducibility in sensitive reactions such as palladium-catalyzed cross-couplings.

purity quality control analytical chemistry HPLC

Regioisomeric Advantage: 4‑Substituted Piperidine Enables Distinct Spatial Orientation for Kinase Inhibitor Design

The 4‑position attachment of the piperidine ring to the 2‑position of the pyridine in CAS 885693-48-1 yields a distinct vector angle compared to the 3‑substituted isomer tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate (CAS 1563528-94-8) . This structural difference is critical for achieving the correct exit trajectory when the aminopyridine moiety engages the hinge region of kinase ATP-binding sites [1]. In published kinase inhibitor programs, 4‑substituted piperidines have demonstrated IC₅₀ values in the nanomolar range, while the 3‑substituted analogs often show 5–10 fold lower potency due to suboptimal vector geometry [2].

structure-activity relationship kinase inhibitor regioisomer molecular design

Molecular Weight Advantage: 277.36 g/mol vs. Piperazine Analog 278.35 g/mol with Added Hydrogen-Bond Donor

The piperidine-based scaffold of CAS 885693-48-1 (MW = 277.36 g/mol) contains one basic nitrogen in the piperidine ring . The analogous piperazine derivative tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 119285-07-3) has a molecular weight of 278.35 g/mol and introduces a second nitrogen atom that can serve as an additional hydrogen-bond donor/acceptor [1]. This additional nitrogen can alter both the basicity of the molecule and its metabolic stability, as secondary amines in piperazines are more susceptible to N-dealkylation and oxidation compared to tertiary amines in piperidines .

molecular weight piperazine hydrogen bonding drug design

Thermal Stability: Boiling Point 407.6°C at 760 mmHg Supports High-Temperature Reaction Compatibility

CAS 885693-48-1 exhibits a boiling point of 407.6°C at 760 mmHg and a flash point of 200.3°C . In comparison, the ethyl ester analog ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate (MW = 263.34 g/mol) has a lower boiling point (estimated ~350°C based on molecular weight and functional group contributions) and lacks the thermal stability conferred by the Boc protecting group under basic conditions . The high boiling point of the target compound ensures that it remains non-volatile during high-temperature transformations such as Buchwald–Hartwig aminations or Suzuki couplings that are often conducted at 80–120°C.

thermal stability boiling point process chemistry reaction conditions

Application Scenarios for tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate (CAS 885693-48-1)


Synthesis of EGFR-Degrading PROTACs and Heterobifunctional Molecules

CAS 885693-48-1 serves as a key intermediate in the preparation of EGFR degraders, as exemplified in patent applications WO2021127561A1 and CN118459468A, where the 5-amino group is functionalized to attach cereblon-binding moieties (e.g., thalidomide analogs) and the Boc group is subsequently removed to unveil the piperidine for further conjugation [1]. The 100% yield of the nitro reduction step enables efficient scale-up of the intermediate for multi-gram PROTAC synthesis .

Kinase Inhibitor Scaffold Diversification via Buchwald–Hartwig and Suzuki Couplings

The primary aromatic amine at the 5-position of the pyridine ring provides a robust nucleophile for palladium-catalyzed aminations (Buchwald–Hartwig) and diazonium chemistry. The 98% purity specification ensures minimal competing side reactions in cross-couplings, while the 4‑substituted piperidine geometry matches the vector requirements for type I and type II kinase inhibitors . The Boc group remains stable under these coupling conditions, allowing for late-stage deprotection and subsequent diversification.

Construction of CNS-Penetrant Compound Libraries with Optimized Physicochemical Profiles

With a consensus LogP of 1.94 and TPSA of 68.45 Ų, CAS 885693-48-1 falls within favorable ranges for CNS drug discovery (LogP < 3, TPSA < 90 Ų) [2]. The compound's moderate lipophilicity, combined with a single hydrogen-bond donor (before deprotection), makes it an attractive starting material for libraries targeting neurodegenerative diseases such as Alzheimer's and Parkinson's, where GSK-3β inhibition is a validated therapeutic strategy .

Synthesis of Bivalent Ligands for Targeted Protein Degradation

The orthogonal reactivity of the Boc-protected piperidine nitrogen and the free aromatic amine allows for sequential, chemoselective functionalization without protecting group manipulation. This property is exploited in the synthesis of bivalent ligands where the aminopyridine moiety engages one protein binding site and the piperidine (post-Boc removal) serves as a linker attachment point. The quantitative yield of the precursor reduction step reduces the number of chromatographic purifications required in the overall synthetic sequence .

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